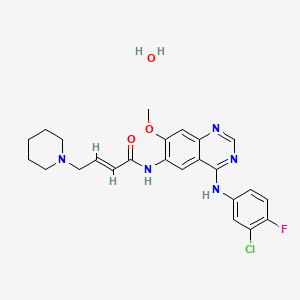

Dacomitinib hydrate

Beschreibung

Eigenschaften

IUPAC Name |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O2.H2O/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);1H2/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPLGGCPNTZPIH-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146359 | |

| Record name | Dacomitinib monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042385-75-0 | |

| Record name | Dacomitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1042385750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dacomitinib monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DACOMITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5092U85G58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dacomitinib Hydrate: A Deep Dive into the Mechanism of Irreversible EGFR Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of dacomitinib hydrate, a second-generation, irreversible tyrosine kinase inhibitor (TKI). Dacomitinib is a potent and selective inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases, which play a critical role in cell growth, proliferation, and survival. Its irreversible binding to the epidermal growth factor receptor (EGFR) provides a sustained blockade of downstream signaling pathways, making it an effective therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.

The Two-Step Mechanism of Irreversible Inhibition

Dacomitinib's mechanism of action is a two-step process that begins with the reversible binding to the ATP-binding site of the EGFR kinase domain. This initial non-covalent interaction is followed by the formation of a covalent bond between the drug and a specific cysteine residue (Cys797) within the active site. This covalent modification is what renders the inhibition irreversible, effectively and permanently disabling the kinase activity of the receptor.[1][2]

The irreversible nature of this inhibition means that the restoration of EGFR signaling is dependent on the synthesis of new receptor proteins, leading to a prolonged pharmacodynamic effect.[1]

Caption: Dacomitinib's two-step irreversible inhibition of EGFR.

Quantitative Analysis of Dacomitinib's Inhibitory Activity

The potency of dacomitinib has been extensively characterized through various in vitro assays. The following tables summarize key quantitative data, including IC50 values against different EGFR variants and other HER family members, as well as the kinetic parameters that define its irreversible inhibition.

Table 1: In Vitro Inhibitory Activity of Dacomitinib (IC50)

| Target | Cell Line / Assay Type | IC50 (nM) |

| Wild-Type EGFR | Cell-free assay | 6.0[2] |

| EGFR (Exon 19 Deletion) | Various NSCLC lines | 4-12 times lower than gefitinib |

| EGFR (L858R) | Various NSCLC lines | 4-12 times lower than gefitinib |

| EGFR (L858R/T790M) | NSCLC cell lines | ~280[2] |

| HER2 (ErbB2) | Cell-free assay | 45.7[2] |

| HER4 (ErbB4) | Cell-free assay | 73.7[2] |

Table 2: Kinetic Parameters of Dacomitinib for Wild-Type EGFR

| Parameter | Value | Description |

| Ki (Inhibition Constant) | 0.093–0.16 nM | Represents the initial non-covalent binding affinity of dacomitinib to EGFR. |

| kinact (Inactivation Rate Constant) | ≤ 2.1 ms-1 | The first-order rate constant for the formation of the covalent bond. |

| kinact/Ki (Second-Order Rate Constant) | 6.3–23 × 106 M-1s-1 | An overall measure of the inhibitor's efficiency, combining both binding and reactivity. |

Impact on Downstream Signaling Pathways

By irreversibly inhibiting EGFR, dacomitinib effectively blocks the activation of key downstream signaling cascades that are crucial for tumor cell proliferation and survival. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[1]

Caption: Dacomitinib blocks EGFR-mediated signaling pathways.

Experimental Protocols

The characterization of dacomitinib's irreversible inhibition relies on a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Mass Spectrometry for Covalent Adduct Identification

Objective: To confirm the covalent binding of dacomitinib to EGFR and identify the specific site of modification.

Protocol:

-

Incubation: Recombinant human EGFR kinase domain is incubated with a molar excess of dacomitinib in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT) for a specified time at room temperature to allow for covalent bond formation. A control sample with vehicle (DMSO) is run in parallel.

-

Sample Preparation: The reaction is quenched, and the protein is denatured and reduced (e.g., with DTT) and alkylated (e.g., with iodoacetamide). The protein is then digested into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS data is searched against a protein database containing the EGFR sequence. The mass shift corresponding to the adduction of dacomitinib on a specific peptide is identified. Fragmentation analysis of the modified peptide confirms the precise location of the covalent bond on Cys797.

In Vitro Kinase Assay for Determination of kinact and KI

Objective: To determine the kinetic parameters of irreversible inhibition.

Protocol:

-

Assay Setup: A continuous or discontinuous kinase assay is used. For a continuous assay, all components (enzyme, dacomitinib, ATP, and substrate) are mixed, and the reaction progress is monitored in real-time. For a discontinuous assay, the enzyme is pre-incubated with dacomitinib for varying times before the addition of ATP and substrate to initiate the reaction.

-

Reaction Conditions: The assay is performed in a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). A range of dacomitinib concentrations is tested.

-

Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate or ADP produced. This can be done using various methods, including radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

-

Data Analysis: The observed rate of inactivation (kobs) is determined for each dacomitinib concentration by fitting the progress curves to a first-order decay equation. The kobs values are then plotted against the dacomitinib concentration and fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).

Western Blotting for Inhibition of EGFR Phosphorylation

Objective: To assess the effect of dacomitinib on EGFR autophosphorylation and downstream signaling in a cellular context.

Protocol:

-

Cell Culture and Treatment: Cancer cell lines with known EGFR status (e.g., A431 for wild-type, NCI-H1975 for L858R/T790M) are cultured to 70-80% confluency. Cells are serum-starved and then treated with various concentrations of dacomitinib for a specified duration.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068), total EGFR, phosphorylated downstream proteins (e.g., p-ERK, p-Akt), and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software to determine the extent of inhibition of phosphorylation.

Caption: Workflow for characterizing dacomitinib's irreversible inhibition.

Conclusion

Dacomitinib hydrate's mechanism of irreversible inhibition, characterized by its potent covalent binding to the EGFR kinase domain, provides a durable suppression of oncogenic signaling. A thorough understanding of its kinetic properties and its effects on cellular pathways, as detailed in this guide, is essential for the continued development and optimal clinical application of this and other next-generation irreversible kinase inhibitors. The experimental protocols outlined here serve as a foundation for the rigorous preclinical and clinical evaluation of such targeted therapies.

References

Dacomitinib Hydrate: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacomitinib is a second-generation, irreversible small molecule inhibitor targeting the human epidermal growth factor receptor (HER) family of tyrosine kinases.[1] It is a potent pan-HER inhibitor with demonstrated clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[1] Understanding the precise kinase selectivity profile of dacomitinib is crucial for elucidating its mechanism of action, predicting its therapeutic efficacy, and anticipating potential off-target effects. This technical guide provides an in-depth overview of the kinase selectivity of dacomitinib, detailed methodologies for key experimental assays, and visualizations of the relevant signaling pathways.

Kinase Selectivity Profile of Dacomitinib

Dacomitinib exhibits high potency against its primary targets within the HER (ErbB) family of receptor tyrosine kinases. Its irreversible mechanism of action, involving covalent bond formation with a cysteine residue in the ATP-binding pocket of the kinase domain, contributes to its sustained inhibitory activity.[2]

Quantitative Inhibition Data

The inhibitory activity of dacomitinib has been quantified against its primary targets and broader kinase panels. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| EGFR (HER1) | 6 | Cell-free | |

| ERBB2 (HER2) | 45.7 | Cell-free | |

| ERBB4 (HER4) | 73.7 | Cell-free |

A comprehensive study profiled dacomitinib at a concentration of 1 µmol/L against a panel of 255 wild-type kinases. The detailed percentage inhibition data for this extensive panel are available in the supplementary materials (Table S3) of the cited publication.[3] This broad screening is essential for identifying potential off-target kinases, which can inform the safety profile of the drug.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible in vitro kinase assays. Below are detailed methodologies for commonly employed assays.

ELISA-Based ERBB Kinase Assay

This method is suitable for determining the IC50 values of inhibitors against specific receptor tyrosine kinases.

Principle: This assay measures the phosphorylation of a substrate by a purified kinase in the presence of varying concentrations of the inhibitor. The extent of phosphorylation is detected using a specific antibody and a colorimetric or fluorometric substrate.

Detailed Methodology:

-

Plate Coating: 96-well plates are coated with a poly-Glu-Tyr (4:1) substrate at a concentration of 0.25 mg/mL and incubated overnight at 4°C. Plates are then washed with a suitable wash buffer (e.g., PBS with 0.1% Tween 20).

-

Kinase Reaction Mixture Preparation: A reaction mixture is prepared containing:

-

50 mM HEPES, pH 7.4

-

125 mM NaCl

-

10 mM MgCl₂

-

100 µM Sodium Orthovanadate

-

2 mM Dithiothreitol (DTT)

-

20 µM ATP

-

1-5 nM of the purified GST-tagged kinase (e.g., GST-EGFR, GST-HER2)

-

-

Inhibitor Addition: Dacomitinib is serially diluted to the desired concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Kinase Reaction: The kinase reaction is initiated by adding the kinase reaction mixture to the wells. The plate is incubated for a specified time (e.g., 6 minutes) at room temperature with shaking.

-

Stopping the Reaction: The reaction is stopped by aspirating the reaction mixture and washing the wells with wash buffer.

-

Detection: A primary antibody specific for phosphotyrosine (e.g., anti-phosphotyrosine-HRP conjugate) is added to the wells and incubated. After washing, a substrate for the enzyme conjugate (e.g., TMB for HRP) is added.

-

Signal Quantification: The reaction is stopped with a stop solution (e.g., 0.09 N H₂SO₄), and the absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB).

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Radiometric Kinase Assay

Radiometric assays are considered a gold standard for measuring kinase activity due to their direct measurement of phosphate transfer.

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate (peptide or protein) by the kinase.

Detailed Methodology:

-

Reaction Setup: The kinase reaction is set up in a microcentrifuge tube or 96-well plate and typically contains:

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

The purified kinase enzyme

-

The specific peptide or protein substrate

-

The test inhibitor (dacomitinib) at various concentrations

-

A mixture of non-radiolabeled ("cold") ATP and radiolabeled ("hot") [γ-³²P]ATP (at a concentration near the Km for ATP of the specific kinase).

-

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the ATP mixture and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).

-

Reaction Termination and Spotting: The reaction is terminated by adding a stop solution (e.g., phosphoric acid). An aliquot of the reaction mixture is then spotted onto a phosphocellulose paper (e.g., P81) membrane.

-

Washing: The membrane is washed multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Detection: The radioactivity retained on the filter paper, which corresponds to the phosphorylated substrate, is quantified using a scintillation counter or a phosphorimager.

-

Data Analysis: Kinase activity is calculated as a percentage of the control (no inhibitor), and IC50 values are determined from the dose-response curve.

Fluorescence Resonance Energy Transfer (FRET) Assay

FRET-based assays offer a non-radioactive, homogeneous format suitable for high-throughput screening.

Principle: This assay utilizes a donor fluorophore and an acceptor fluorophore. The kinase substrate is labeled with one fluorophore, and an antibody that recognizes the phosphorylated substrate is labeled with the other. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur.

Detailed Methodology:

-

Reaction Components: The assay is performed in a microplate and includes:

-

The kinase of interest

-

A FRET-labeled peptide substrate

-

ATP

-

The test inhibitor (dacomitinib) at various concentrations

-

-

Kinase Reaction: The components are mixed, and the kinase reaction is allowed to proceed for a set time at a specific temperature.

-

Detection: A detection solution containing a labeled anti-phospho-substrate antibody (e.g., labeled with terbium as the donor) and a labeled acceptor (e.g., fluorescein) is added.

-

Signal Measurement: After an incubation period to allow for antibody binding, the FRET signal is measured using a plate reader capable of time-resolved fluorescence. The signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: The change in the FRET ratio is used to determine the level of kinase inhibition, and IC50 values are calculated.

Signaling Pathways and Experimental Workflows

Dacomitinib's Impact on EGFR Signaling

Dacomitinib exerts its therapeutic effect by inhibiting the kinase activity of EGFR, thereby blocking downstream signaling cascades that are critical for tumor cell proliferation and survival.[2]

Caption: Dacomitinib inhibits EGFR signaling.

Experimental Workflow for Kinase Selectivity Profiling

A typical workflow for determining the kinase selectivity profile of a compound like dacomitinib involves a multi-stage process.

Caption: Kinase selectivity profiling workflow.

Logical Representation of Dacomitinib's Kinase Selectivity

Dacomitinib is a pan-HER inhibitor, meaning it targets multiple members of the HER family, but with varying potency. It also has the potential to interact with other kinases at higher concentrations.

References

- 1. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Binding Mode of Dacomitinib Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of dacomitinib hydrate and its binding mode with the epidermal growth factor receptor (EGFR) kinase domain. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research. This document synthesizes publicly available data to present a detailed analysis of dacomitinib's structural characteristics, its interactions with its molecular target, and the experimental methodologies used to elucidate these features.

Introduction to Dacomitinib

Dacomitinib is a second-generation, irreversible pan-ErbB family tyrosine kinase inhibitor.[1][2] It is an oral medication approved for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have epidermal growth factor receptor (EGFR) exon 19 deletion or exon 21 L858R substitution mutations.[1] Dacomitinib exerts its therapeutic effect by covalently binding to the cysteine residues within the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of the receptor's activity and downstream signaling pathways.[3][4] This irreversible binding overcomes some of the resistance mechanisms observed with first-generation EGFR inhibitors.[5]

Crystal Structure of Dacomitinib Hydrate

While a single-crystal structure of dacomitinib hydrate is not publicly available in the Protein Data Bank (PDB), a Chinese patent (CN113045541A) describes a monohydrate crystalline form of dacomitinib, designated as crystal form N20. The structural characteristics of this hydrate form have been determined by Powder X-ray Diffraction (PXRD).

The PXRD pattern of dacomitinib monohydrate (crystal form N20) exhibits characteristic peaks at the following 2θ diffraction angles (Cu-Kα radiation):

| Diffraction Angle (2θ) |

| 4.58° |

| 10.73° |

| 10.96° |

| 14.97° |

| 15.47° |

| 18.42° |

| 19.18° |

| 20.40° |

| 21.62° |

| 22.71° |

| 24.03° |

| 26.50° |

| 26.90° |

| 31.39° |

Note: The patent specifies a tolerance of ±0.2° for each peak.

This PXRD data provides a unique fingerprint for the monohydrate crystalline form of dacomitinib, which is crucial for drug formulation, stability, and quality control.

Binding Mode of Dacomitinib with EGFR Kinase Domain

The binding mode of dacomitinib to the EGFR kinase domain has been elucidated through X-ray crystallography of co-crystals. Two key structures are available in the Protein Data Bank (PDB): 4I24 (Dacomitinib in complex with EGFR T790M mutant) and 4I23 (Dacomitinib in complex with wild-type EGFR).

Dacomitinib binds to the ATP-binding pocket of the EGFR kinase domain. The binding is characterized by a crucial covalent bond and a network of non-covalent interactions that contribute to its high affinity and specificity.

Key Interactions:

-

Covalent Bonding: The acrylamide moiety of dacomitinib forms an irreversible covalent bond with the thiol group of the cysteine residue at position 797 (Cys797) in the EGFR kinase domain.[4] This covalent linkage is a hallmark of second-generation EGFR inhibitors and is responsible for the prolonged inhibition of the receptor.

-

Hinge Region Interaction: The quinazoline core of dacomitinib forms a hydrogen bond with the backbone of Met793 in the hinge region of the kinase domain. This interaction is critical for anchoring the inhibitor in the ATP-binding site.

-

Hydrophobic Interactions: The 3-chloro-4-fluoroaniline group of dacomitinib extends into a hydrophobic pocket, where it engages in van der Waals interactions with surrounding amino acid residues, including Leu718, Val726, Ala743, and Leu844. These interactions contribute to the potency and selectivity of the inhibitor.

The overall binding mode explains the potent inhibitory activity of dacomitinib against both wild-type and mutant forms of EGFR. The covalent bond with Cys797 provides a sustained blockade of ATP binding, while the specific non-covalent interactions ensure high-affinity binding.

Quantitative Binding Data

The inhibitory potency of dacomitinib has been quantified against various members of the ErbB family and different EGFR mutants. The half-maximal inhibitory concentration (IC50) is a key parameter that reflects the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Target Kinase | IC50 (nM) | Assay Type |

| EGFR (Wild-Type) | 6.0 | Cell-free |

| HER2 (ErbB2) | 45.7 | Cell-free |

| HER4 (ErbB4) | 73.7 | Cell-free |

| EGFR (Exon 19 Deletion) | <1 | Cell-based |

| EGFR (L858R) | 2.6 | Cell-based |

| EGFR (L858R/T790M) | ~280 | Cell-based |

Data compiled from DrugBank and clinical evaluation studies.[1][6]

These data demonstrate that dacomitinib is a potent inhibitor of wild-type EGFR and is particularly effective against the common activating mutations (Exon 19 deletion and L858R). While its activity is reduced against the T790M resistance mutation, it still shows inhibitory potential.

Experimental Protocols

Expression and Purification of EGFR Kinase Domain

A common method for obtaining the EGFR kinase domain for structural and biochemical studies involves recombinant expression in Escherichia coli.[7][8]

Protocol Outline:

-

Gene Cloning: The DNA sequence encoding the human EGFR kinase domain (typically residues 696-1022) is cloned into a suitable bacterial expression vector, such as pET28a(+), often with an N-terminal affinity tag (e.g., His-tag or GST-tag) to facilitate purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at an optimal temperature and for a specific duration (e.g., 16°C overnight).

-

Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through sonication or high-pressure homogenization.

-

Affinity Chromatography: The soluble lysate is clarified by centrifugation and loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins). The column is washed to remove non-specifically bound proteins.

-

Tag Cleavage (Optional): If required, the affinity tag is removed by enzymatic cleavage (e.g., with thrombin or TEV protease).

-

Ion-Exchange Chromatography: The protein is further purified using ion-exchange chromatography to separate it from remaining impurities and the cleaved tag.

-

Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography to obtain a homogenous and monodisperse protein sample suitable for crystallization and biochemical assays. The protein purity is assessed by SDS-PAGE.

Crystallization of the Dacomitinib-EGFR Complex

Obtaining high-quality crystals of the dacomitinib-EGFR kinase domain complex is a critical step for structural determination.

Protocol Outline:

-

Complex Formation: The purified EGFR kinase domain is incubated with a molar excess of dacomitinib to ensure complete binding.

-

Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.

-

Optimization: Once initial crystal hits are identified, the crystallization conditions (e.g., precipitant concentration, pH, temperature, and additives) are optimized to obtain larger, well-diffracting crystals.

-

Crystal Harvesting and Cryo-protection: Single crystals are carefully harvested and soaked in a cryo-protectant solution (e.g., the crystallization solution supplemented with glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen for data collection at cryogenic temperatures.

X-ray Diffraction Data Collection and Structure Determination

Protocol Outline:

-

Data Collection: X-ray diffraction data are collected from the cryo-cooled crystals at a synchrotron beamline. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

-

Data Processing: The diffraction images are processed using software packages such as HKL2000 or XDS. This involves indexing the diffraction spots, integrating their intensities, and scaling the data.

-

Structure Solution: The crystal structure is solved using the molecular replacement method, with a previously determined structure of the EGFR kinase domain used as a search model.

-

Model Building and Refinement: The initial model is manually built into the electron density map using software like Coot. The structure is then refined using programs such as PHENIX or REFMAC5 to improve the fit of the model to the experimental data. The quality of the final model is assessed using various validation tools.

Kinase Inhibition Assay (ELISA-based)

This protocol describes a common method for determining the IC50 value of dacomitinib against the EGFR kinase.

Protocol Outline:

-

Plate Coating: A 96-well microtiter plate is coated with a synthetic substrate for the EGFR kinase (e.g., poly(Glu, Tyr)4:1).

-

Kinase Reaction: The purified EGFR kinase domain is incubated in the coated wells with varying concentrations of dacomitinib in a kinase reaction buffer containing ATP and MgCl2. A control reaction without the inhibitor is also included.

-

Detection of Phosphorylation: After the kinase reaction, the plate is washed, and a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added to each well. This antibody specifically binds to the phosphorylated substrate.

-

Signal Generation: After another washing step, a colorimetric HRP substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.

-

Data Analysis: The absorbance of each well is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the major signaling cascades downstream of EGFR activation, which are inhibited by dacomitinib.

Caption: Simplified EGFR signaling pathway inhibited by dacomitinib.

Experimental Workflow for Dacomitinib-EGFR Crystal Structure Determination

The following diagram outlines the key steps involved in determining the crystal structure of the dacomitinib-EGFR complex.

Caption: Workflow for Dacomitinib-EGFR crystal structure determination.

Kinase Inhibition Assay Workflow

The following diagram illustrates the experimental workflow for determining the IC50 of dacomitinib.

References

- 1. Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dacomitinib in lung cancer: a "lost generation" EGFR tyrosine-kinase inhibitor from a bygone era? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Dacomitinib? [synapse.patsnap.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Expression, purification, and characterization of the native intracellular domain of human epidermal growth factor receptors 1 and 2 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

Dacomitinib Hydrate: An In-Depth Technical Guide on its Effect on EGFR Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacomitinib is a second-generation, irreversible pan-HER tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2] Unlike first-generation reversible inhibitors, dacomitinib forms a covalent bond with the cysteine residue in the ATP-binding pocket of EGFR, HER2, and HER4, leading to sustained inhibition of receptor signaling.[1] This guide provides a detailed technical overview of the mechanism of action of dacomitinib, with a focus on its effects on the downstream signaling pathways critical for tumor cell proliferation and survival.

Mechanism of Action: Inhibition of EGFR and Downstream Signaling

Dacomitinib exerts its anti-tumor effects by potently and irreversibly inhibiting the kinase activity of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4.[1] This inhibition prevents receptor autophosphorylation and the subsequent activation of two major downstream signaling cascades: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. Both of these pathways are crucial for regulating cell proliferation, survival, and differentiation. In cancer cells harboring activating EGFR mutations, these pathways are often constitutively active, driving uncontrolled cell growth.

The irreversible binding of dacomitinib provides a prolonged pharmacodynamic effect that is dependent on the synthesis of new receptor proteins.[1] This sustained inhibition is believed to contribute to its efficacy, particularly in tumors with EGFR mutations that confer resistance to first-generation TKIs.

Quantitative Data on Dacomitinib Activity

The potency of dacomitinib has been quantified in various preclinical studies. The following tables summarize key in vitro and in vivo data, providing a comparative overview of its activity.

In Vitro Efficacy: Half-Maximal Inhibitory Concentration (IC50)

| Cell Line | Cancer Type | EGFR Mutation Status | Dacomitinib IC50 (nM) | Reference |

| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | Exon 19 deletion | ~2.0 | |

| H3255 | Non-Small Cell Lung Cancer (NSCLC) | L858R | ~0.7 | |

| NCI-H1975 | Non-Small Cell Lung Cancer (NSCLC) | L858R/T790M | ~280 | |

| FaDu | Head and Neck Squamous Cell Carcinoma | Wild-Type | 50 - 250 | [3] |

| UT-SCC-8 | Head and Neck Squamous Cell Carcinoma | Wild-Type | 50 - 250 | [3] |

| UT-SCC-42a | Head and Neck Squamous Cell Carcinoma | Wild-Type | 50 - 250 | [3] |

| UM-UC-6 | Bladder Cancer | Wild-Type | <2000 | [4] |

Inhibition of Downstream Signaling Pathways

| Cell Line | Pathway Component | Effect of Dacomitinib Treatment | Quantitative Data (IC50) | Reference |

| UM-UC-6 | p-EGFR (Y1068) | Inhibition of baseline phosphorylation | Not specified | [4] |

| UM-UC-6 | p-ERK (T202/Y204) | Inhibition of baseline phosphorylation | Not specified | [4] |

| UM-UC-6 | p-Akt (S473) | Inhibition of baseline phosphorylation | Not specified | [4] |

| FaDu, UT-SCC-8, UT-SCC-42a | p-ERK, p-AKT, p-mTOR | Dose-dependent reduction in phosphorylation | 50 - 250 nM | [3] |

In Vivo Efficacy: Tumor Growth Inhibition

| Xenograft Model | Cancer Type | Dacomitinib Treatment | Outcome | Reference |

| Gefitinib-resistant NSCLC | Non-Small Cell Lung Cancer | Not specified | Effective at reducing tumor growth | [1] |

| U87vIII.Luc2 | Glioblastoma | 30 mg/kg, thrice weekly | Significantly smaller tumors at day 15; extended lifespan | [5] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

EGFR Downstream Signaling Pathways

Caption: Dacomitinib inhibits EGFR, blocking MAPK and PI3K/AKT pathways.

Experimental Workflow: Western Blot for Phospho-Protein Analysis

Caption: Workflow for analyzing protein phosphorylation via Western blot.

Experimental Workflow: Cell Viability (MTT) Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for key assays used to evaluate the effect of dacomitinib.

Western Blot Analysis of Protein Phosphorylation

Objective: To determine the effect of dacomitinib on the phosphorylation status of EGFR and its downstream targets, AKT and ERK.

Materials:

-

Cancer cell lines (e.g., NCI-H1975, A549)

-

Dacomitinib hydrate

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system (e.g., chemiluminescence imager)

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of dacomitinib or vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Separate proteins by size on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize protein bands using an ECL reagent and an imaging system. Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of dacomitinib and calculate its IC50 value.

Materials:

-

Cancer cell lines

-

Dacomitinib hydrate

-

Cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Drug Treatment: After cell attachment, treat with a serial dilution of dacomitinib.

-

Incubation: Incubate the plate for a period of time (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot cell viability against drug concentration to determine the IC50 value.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of dacomitinib in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for xenograft implantation

-

Dacomitinib hydrate formulated for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer dacomitinib or vehicle control orally at a predetermined dose and schedule.

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals.

-

Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition to assess the efficacy of the treatment. At the end of the study, tumors can be excised for further analysis, such as Western blotting or immunohistochemistry.

Conclusion

Dacomitinib hydrate is a potent, irreversible pan-HER inhibitor that effectively blocks the EGFR signaling pathway and its critical downstream effectors, the MAPK and PI3K/AKT pathways. This comprehensive inhibition of key oncogenic signaling cascades underlies its efficacy in treating EGFR-mutant NSCLC. The quantitative data and experimental protocols provided in this guide offer a technical resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of dacomitinib and other targeted therapies.

References

- 1. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of optimal dosing schedules of dacomitinib and osimertinib for a phase I/II trial in advanced EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pre-Clinical Characterization of Dacomitinib (PF-00299804), an Irreversible Pan-ErbB Inhibitor, Combined with Ionizing Radiation for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the Antitumor Activity of Dacomitinib in Models of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Dacomitinib Hydrate: A Technical Guide to Target Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacomitinib is a second-generation, irreversible pan-HER (Human Epidermal Growth Factor Receptor) family tyrosine kinase inhibitor (TKI).[1][2] It is a small molecule designed to covalently bind to and inhibit the kinase activity of EGFR (HER1), HER2, and HER4.[1][2] This targeted mechanism of action makes it a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) harboring specific activating mutations in the EGFR gene, namely exon 19 deletions and the L858R substitution in exon 21.[3] This technical guide provides an in-depth overview of the target binding affinity and kinetics of dacomitinib, along with detailed experimental protocols for their determination.

Mechanism of Action: Irreversible Covalent Inhibition

Dacomitinib functions as an ATP-competitive inhibitor. It initially binds non-covalently to the ATP-binding pocket of the EGFR kinase domain. Subsequently, it forms a covalent bond with a specific cysteine residue (Cys797) within the active site.[4] This irreversible binding permanently inactivates the enzyme, preventing ATP from binding and halting the downstream signaling cascades that drive tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[4] The irreversible nature of this interaction results in a prolonged pharmacodynamic effect, as restoration of kinase activity requires the synthesis of new EGFR protein.

// Nodes Dacomitinib [label="Dacomitinib", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR Kinase Domain\n(ATP Binding Pocket)", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Covalent_Adduct [label="Dacomitinib-EGFR\nCovalent Adduct\n(Inactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream_Signaling [label="Downstream Signaling\n(RAS/RAF/MEK/ERK, PI3K/AKT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Tumor Cell Proliferation\n& Survival", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Dacomitinib -> EGFR [label=" Reversible\nBinding", color="#5F6368"]; ATP -> EGFR [color="#5F6368"]; EGFR -> Covalent_Adduct [label=" Irreversible\nCovalent Bonding\n(Cys797)", style=dashed, color="#EA4335"]; Covalent_Adduct -> Downstream_Signaling [label=" Inhibition", style=dashed, color="#EA4335"]; Downstream_Signaling -> Proliferation [color="#5F6368"]; }

Figure 1: Dacomitinib's irreversible binding to the EGFR kinase domain.

Quantitative Data on Target Binding Affinity and Kinetics

The potency and kinetics of dacomitinib's interaction with wild-type and mutant forms of EGFR, as well as other HER family members, have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Potency of Dacomitinib

| Target Enzyme | IC50 (nM) | Assay Type | Reference |

| EGFR (Wild-Type) | 6 | Cell-free kinase assay | [5] |

| HER2 (ERBB2) | 45.7 | Cell-free kinase assay | [5] |

| HER4 (ERBB4) | 73.7 | Cell-free kinase assay | [5] |

Table 2: Cellular Potency of Dacomitinib in EGFR-Mutant Cell Lines

| Cell Line | EGFR Mutation | IC50 (nM) | Assay Type | Reference |

| HCC827 | Exon 19 Deletion | 0.2 | Cell proliferation assay | [6] |

| H3255 | L858R | 0.07 | Cell proliferation assay | [6] |

| NCI-H1975 | L858R/T790M | 280 | Cell proliferation assay | [7] |

Table 3: Kinetic Parameters of Dacomitinib for EGFR (Wild-Type and L858R Mutant)

| EGFR Variant | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) | Reference |

| Wild-Type | 0.16 | 0.0021 | 1.3 x 107 | [8] |

| L858R Mutant | 0.7 | Not Reported | Not Reported | [8] |

Note: Ki represents the inhibitor dissociation constant for the initial reversible binding step, kinact is the maximal rate of inactivation, and kinact/Ki is the second-order rate constant that represents the overall efficiency of covalent modification.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding affinity and kinetics of dacomitinib.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of EGFR and the inhibitory effect of dacomitinib by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human EGFR (wild-type or mutant)

-

Poly(Glu,Tyr) 4:1 substrate

-

ATP

-

Dacomitinib

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of dacomitinib in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup:

-

Add 2.5 µL of the dacomitinib dilution or vehicle (for positive and negative controls) to the wells of the assay plate.

-

Add 5 µL of a master mix containing the EGFR enzyme and Poly(Glu,Tyr) substrate in kinase assay buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution to all wells. The final reaction volume is 10 µL.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Subtract the background luminescence (no enzyme control) from all other readings. Plot the percentage of inhibition against the logarithm of the dacomitinib concentration to determine the IC50 value using non-linear regression analysis.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Compound [label="Prepare Dacomitinib\nSerial Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Compound [label="Add Dacomitinib/Vehicle\nto Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Enzyme_Substrate [label="Add EGFR Enzyme &\nSubstrate Master Mix", fillcolor="#FBBC05", fontcolor="#202124"]; Add_ATP [label="Initiate Reaction\nwith ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_Reaction [label="Incubate at 30°C\nfor 60 min", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_ADP_Glo [label="Add ADP-Glo™ Reagent\n(Stop Reaction & Deplete ATP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_ADP_Glo [label="Incubate at RT\nfor 40 min", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Detection [label="Add Kinase Detection Reagent\n(Generate Luminescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_Detection [label="Incubate at RT\nfor 30-60 min", fillcolor="#F1F3F4", fontcolor="#202124"]; Read_Luminescence [label="Measure Luminescence", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze_Data [label="Calculate IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prep_Compound [color="#5F6368"]; Prep_Compound -> Add_Compound [color="#5F6368"]; Add_Compound -> Add_Enzyme_Substrate [color="#5F6368"]; Add_Enzyme_Substrate -> Add_ATP [color="#5F6368"]; Add_ATP -> Incubate_Reaction [color="#5F6368"]; Incubate_Reaction -> Add_ADP_Glo [color="#5F6368"]; Add_ADP_Glo -> Incubate_ADP_Glo [color="#5F6368"]; Incubate_ADP_Glo -> Add_Detection [color="#5F6368"]; Add_Detection -> Incubate_Detection [color="#5F6368"]; Incubate_Detection -> Read_Luminescence [color="#5F6368"]; Read_Luminescence -> Analyze_Data [color="#5F6368"]; Analyze_Data -> End [color="#5F6368"]; }

Figure 2: Workflow for a luminescent EGFR kinase assay.

Cell Viability Assay (MTT/MTS Format)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with dacomitinib.

Materials:

-

EGFR-mutant cancer cell lines (e.g., HCC827, H3255)

-

Complete cell culture medium

-

Dacomitinib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of dacomitinib in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Reagent Addition:

-

For MTT assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Then, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Plot the percentage of cell viability against the logarithm of the dacomitinib concentration to determine the IC50 value.

Western Blot for EGFR Phosphorylation

This method is used to assess the inhibitory effect of dacomitinib on EGFR autophosphorylation in a cellular context.

Materials:

-

EGFR-mutant cancer cell lines

-

Serum-free cell culture medium

-

Dacomitinib

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment:

-

Seed cells and allow them to attach overnight.

-

Starve the cells in serum-free medium for 16-24 hours to reduce basal EGFR phosphorylation.

-

Pre-treat the cells with various concentrations of dacomitinib for 1-4 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.

-

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against total EGFR. Quantify the band intensities to determine the extent of phosphorylation inhibition.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="Cell Seeding &\nSerum Starvation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Dacomitinib Pre-treatment\nfollowed by EGF Stimulation", fillcolor="#FBBC05", fontcolor="#202124"]; Lysis [label="Cell Lysis & Protein\nQuantification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer [label="Protein Transfer to\nMembrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Ab [label="Primary Antibody Incubation\n(anti-pEGFR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Secondary_Ab [label="Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Chemiluminescent\nDetection", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis &\nNormalization (Total EGFR)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cell_Culture [color="#5F6368"]; Cell_Culture -> Treatment [color="#5F6368"]; Treatment -> Lysis [color="#5F6368"]; Lysis -> SDS_PAGE [color="#5F6368"]; SDS_PAGE -> Transfer [color="#5F6368"]; Transfer -> Blocking [color="#5F6368"]; Blocking -> Primary_Ab [color="#5F6368"]; Primary_Ab -> Secondary_Ab [color="#5F6368"]; Secondary_Ab -> Detection [color="#5F6368"]; Detection -> Analysis [color="#5F6368"]; Analysis -> End [color="#5F6368"]; }

Figure 3: Workflow for Western blot analysis of EGFR phosphorylation.

Conclusion

Dacomitinib is a potent, irreversible inhibitor of the HER family of tyrosine kinases, with particularly high activity against the clinically relevant EGFR exon 19 deletion and L858R mutants. Its covalent binding mechanism leads to sustained target inhibition. The quantitative data on its binding affinity and kinetics, obtained through rigorous biochemical and cellular assays, underscore its efficacy as a targeted cancer therapeutic. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of dacomitinib and other similar kinase inhibitors in the drug development pipeline.

References

- 1. Identification of optimal dosing schedules of dacomitinib and osimertinib for a phase I/II trial in advanced EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com.cn [promega.com.cn]

- 3. oncologynewscentral.com [oncologynewscentral.com]

- 4. What is the mechanism of Dacomitinib? [synapse.patsnap.com]

- 5. Dacomitinib for the first-line treatment of patients with EGFR-mutated metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase II trial of dacomitinib, a pan–human EGFR tyrosine kinase inhibitor, in recurrent glioblastoma patients with EGFR amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pnas.org [pnas.org]

Dacomitinib Hydrate: A Technical Guide to Pan-HER Inhibition in Oncology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dacomitinib is a second-generation, irreversible pan-human epidermal growth factor receptor (HER) family tyrosine kinase inhibitor (TKI).[1][2] It is designed to covalently bind to the cysteine residues within the catalytic domains of HER1 (EGFR), HER2, and HER4, leading to sustained inhibition of their signaling pathways.[2][3] This comprehensive guide details the mechanism of action, preclinical and clinical efficacy, pharmacokinetic profile, and relevant experimental methodologies associated with dacomitinib hydrate. Quantitative data are presented in structured tables for comparative analysis, and key cellular signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a thorough resource for oncology researchers and drug development professionals.

Introduction

The human epidermal growth factor receptor (HER) family, comprising EGFR (HER1), HER2, HER3, and HER4, plays a critical role in regulating cell proliferation, survival, and differentiation.[4][5] Dysregulation of HER signaling through receptor overexpression, mutation, or amplification is a key driver in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC) and breast cancer.[2][4] Dacomitinib (PF-00299804) was developed as a potent, irreversible pan-HER inhibitor to provide a more comprehensive blockade of HER signaling compared to first-generation, reversible TKIs.[1][5][6] Its irreversible binding mechanism offers the potential to overcome certain forms of acquired resistance to earlier EGFR inhibitors.[2]

Mechanism of Action: Pan-HER Inhibition

Dacomitinib functions as an ATP-competitive inhibitor that irreversibly binds to the kinase domains of EGFR, HER2, and HER4.[6][7] Unlike first-generation TKIs, which form reversible bonds, dacomitinib forms a covalent bond with a specific cysteine residue in the ATP-binding pocket of these receptors.[2] This irreversible inhibition effectively shuts down receptor autophosphorylation and subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for tumor cell growth and survival.[2][8][9] By targeting multiple HER family members, dacomitinib can inhibit signaling from both homodimers and heterodimers of the receptors, potentially offering a broader and more durable anti-cancer effect.[1][5]

Signaling Pathway

Quantitative Data

In Vitro Inhibitory Activity

Dacomitinib demonstrates potent inhibitory activity against multiple HER family kinases and key EGFR mutations.

| Target | IC50 (nM) | Reference(s) |

| Kinase Activity | ||

| Wild-Type EGFR (HER1) | 6.0 | [10] |

| HER2 | 45.7 | [10] |

| HER4 | 73.7 | [10] |

| Cell Lines | ||

| HCC827 (EGFR ex19del) | 0.002 µM | [10] |

| H3255 (EGFR L858R) | 0.0007 µM | [10] |

| NCI-H1975 (EGFR L858R/T790M) | ~280 nM | [3] |

Clinical Efficacy (ARCHER 1050 Trial)

The ARCHER 1050 trial was a pivotal Phase III study comparing dacomitinib to gefitinib in the first-line treatment of patients with advanced NSCLC harboring EGFR-activating mutations (exon 19 deletion or L858R).[1][11][12]

| Endpoint | Dacomitinib | Gefitinib | Hazard Ratio (95% CI) | p-value | Reference(s) |

| Median Progression-Free Survival (PFS) | 14.7 months | 9.2 months | 0.59 (0.47-0.74) | <0.0001 | [1][12] |

| Median Overall Survival (OS) | 34.1 months | 26.8 months | 0.76 (0.58-0.99) | 0.0438 | [1][11] |

| Overall Response Rate (ORR) | 75% | 72% | N/A | 0.39 | [12] |

| Median Duration of Response | 14.8 months | 8.3 months | N/A | N/A | [12] |

A real-world study later showed a median PFS of 16.7 months and an ORR of 84.3% for dacomitinib as a first-line treatment.[13][14]

Pharmacokinetic Properties

Dacomitinib exhibits predictable pharmacokinetic properties following oral administration.

| Parameter | Value | Reference(s) |

| Absolute Oral Bioavailability | 80% | [3][15] |

| Time to Peak Plasma Concentration (Tmax) | 6 hours (median) | [3][15] |

| Steady State Cmax (45 mg/day) | 108 ng/mL | [7] |

| Steady State AUC0-24h (45 mg/day) | 2213 ng∙h/mL | [3][7] |

| Volume of Distribution (Vd) | 2415 L | [3] |

| Plasma Protein Binding | 98% | [3] |

| Terminal Half-life (t1/2) | ~70 hours | [3] |

| Metabolism | Primarily CYP2D6, CYP2C9, and CYP3A4 | [3] |

| Excretion | ~79% in feces, ~3% in urine | [3] |

Experimental Protocols

In Vitro Cell Viability and Proliferation Assay

This protocol outlines a general method for assessing the cytostatic or cytotoxic effects of dacomitinib on cancer cell lines.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., UM-UC-6, SNU216) in appropriate media and conditions.[16][17]

-

Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of dacomitinib in culture medium. For in vitro studies, dacomitinib is typically dissolved in DMSO to create a stock solution (e.g., 10 mM) and then diluted to final concentrations.[18] Aspirate the overnight medium from the cells and add the dacomitinib-containing medium. Include a vehicle control (e.g., 0.01% DMSO).[18]

-

Incubation: Incubate the plates for a specified period, typically 72 hours, to allow for drug effect.[16]

-

Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 to each well and incubate as per the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of HER Pathway Phosphorylation

This protocol is used to determine dacomitinib's effect on the phosphorylation status of HER family receptors and downstream signaling proteins.

Methodology:

-

Cell Treatment and Lysis: Plate cells and grow to 70-80% confluency. Treat with dacomitinib at various concentrations for a defined period. Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).[16][19]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.

-

Analysis: Quantify band intensities to determine the relative change in protein phosphorylation levels upon dacomitinib treatment.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of dacomitinib in an animal model.

Methodology:

-

Animal Models: Use immunodeficient mice (e.g., nude or SCID mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[20]

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 201T, A549, HCC827 NSCLC cells) into the flank of each mouse.[21] For orthotopic models, cells are injected into the relevant organ (e.g., brain striatum for glioblastoma).[20]

-

Tumor Growth and Randomization: Monitor mice for tumor growth. Once tumors reach a specified volume, randomize the animals into treatment and control groups.

-

Drug Administration: Prepare dacomitinib for oral administration, often in a vehicle like lactate buffer.[20] Administer dacomitinib daily via oral gavage at a specified dose (e.g., 10-15 mg/kg).[20][21] The control group receives the vehicle only.

-

Efficacy Evaluation: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint and Analysis: Continue the experiment until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67, p-EGFR).[16][18] Compare tumor growth curves and survival data between the treatment and control groups to determine efficacy.

Resistance Mechanisms

Despite the efficacy of dacomitinib, acquired resistance can emerge. The most common mechanism of resistance to first-generation EGFR TKIs is the T790M "gatekeeper" mutation in exon 20.[22] While dacomitinib has activity against T790M in preclinical models, its clinical efficacy in this setting has been limited.[10][22] In vitro studies have shown that chronic exposure to dacomitinib can also induce the T790M mutation or, less commonly, the C797S mutation.[23] Other resistance mechanisms may include MET amplification and the activation of bypass signaling pathways.[24]

Conclusion

Dacomitinib hydrate is a potent, irreversible pan-HER inhibitor that has demonstrated significant clinical benefit, particularly in the first-line treatment of NSCLC with common EGFR-activating mutations. Its comprehensive inhibition of the HER signaling family and its covalent binding mechanism provide a strong rationale for its use. This guide provides a foundational overview of its mechanism, quantitative efficacy, and associated experimental methodologies to support further research and development in the field of targeted cancer therapy.

References

- 1. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Dacomitinib? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Randomized Phase II Study of Dacomitinib (PF-00299804), an Irreversible Pan–Human Epidermal Growth Factor Receptor Inhibitor, Versus Erlotinib in Patients With Advanced Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dacomitinib Monohydrate - LKT Labs [lktlabs.com]

- 7. pfizermedical.com [pfizermedical.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dacomitinib in lung cancer: a “lost generation” EGFR tyrosine-kinase inhibitor from a bygone era? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dacomitinib Shows More than Seven-Month Improvement in Overall Survival Compared to an Established Therapy in Advanced NSCLC with EGFR-Activating Mutations - BioSpace [biospace.com]

- 12. Dacomitinib for Metastatic EGFR-Mutant NSCLC - The ASCO Post [ascopost.com]

- 13. cancernetwork.com [cancernetwork.com]

- 14. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 15. Dacomitinib Monograph for Professionals - Drugs.com [drugs.com]

- 16. Evaluation of the Antitumor Activity of Dacomitinib in Models of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Pre-Clinical Characterization of Dacomitinib (PF-00299804), an Irreversible Pan-ErbB Inhibitor, Combined with Ionizing Radiation for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dacomitinib (PF-00299804), an irreversible Pan-HER inhibitor, inhibits proliferation of HER2-amplified breast cancer cell lines resistant to trastuzumab and lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. EGFR T790M and C797S Mutations as Mechanisms of Acquired Resistance to Dacomitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. onclive.com [onclive.com]

In Vitro Activity of Dacomitinib Hydrate in Cancer Cell Lines: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro activity of Dacomitinib hydrate, a second-generation irreversible pan-ErbB tyrosine kinase inhibitor. The document details its mechanism of action, summarizes its inhibitory activity across various cancer cell lines, and provides comprehensive experimental protocols for key assays used in its evaluation.

Mechanism of Action

Dacomitinib is an irreversible inhibitor targeting the kinase activity of the human epidermal growth factor receptor (EGFR) family, which includes EGFR (HER1), HER2, and HER4.[1] It functions by covalently binding to the cysteine residues within the ATP-binding site of these receptors, leading to sustained inhibition of their autophosphorylation.[2][3] This action effectively blocks the initiation of downstream signaling cascades critical for cancer cell proliferation and survival, such as the Ras-Raf-MAPK and PI3K/AKT pathways.[4][5][6] Dacomitinib has demonstrated potent activity against cancers harboring specific EGFR mutations, including exon 19 deletions and the L858R substitution in exon 21.[3][7]

Quantitative In Vitro Activity

The inhibitory concentration (IC50) of Dacomitinib has been quantified in numerous cancer cell lines. The data highlights its potent activity, particularly in cells dependent on ErbB family signaling.

Table 1: Dacomitinib IC50 in Enzyme/Kinase Assays

| Target | IC50 (nM) | Assay Type |

| EGFR (HER1) | 6 | Cell-free kinase assay[4][8] |

| HER2 (ERBB2) | 45.7 | Cell-free kinase assay[8] |

| HER4 (ERBB4) | 73.7 | Cell-free kinase assay[8] |

Table 2: Dacomitinib IC50 in Cancer Cell Lines

| Cancer Type | Cell Line | EGFR Mutation | IC50 (nM) | Notes |

| NSCLC | L858R/T790M mutants | L858R/T790M | ~280 | Demonstrates activity against resistance mutations.[4][7] |

| NSCLC | PC9 | Exon 19 del | Sensitive at 0.5 | Significant decrease in growth rate observed.[9] |

| NSCLC | PC9 C797S | Exon 19 del/C797S | 11.7 | Sensitive to Dacomitinib.[9] |

| HNSCC | UT-SCC-14 | Not specified | 2.3 | Highly sensitive cell line with high EGFR expression.[10] |

| HNSCC | Sensitive Group (Avg.) | Not specified | 5 | Average for 4 "exquisitely sensitive" cell lines (IC50 <10 nM).[2][11][12] |

| HNSCC | Moderate Group (Avg.) | Not specified | 75 | Average for 3 "moderate" cell lines (10 nM < IC50 < 1 µM).[2][11][12] |

| HNSCC | Resistant Group (Avg.) | Not specified | 2186 | Average for 3 "resistant" cell lines (IC50 > 1 µM).[2][11][12] |

| Breast Cancer | HER2-amplified lines | Not applicable | Preferential inhibition | Showed greater growth inhibition in HER2-amplified vs. non-amplified lines.[8] |

| Gastric Cancer | SNU216, N87 | HER2-amplified | Significant growth inhibition | Lower IC50 values compared to other EGFR TKIs.[8] |

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the activity of Dacomitinib.

Cell Viability Assay (MTS-Based)

This colorimetric assay determines the number of viable cells in culture by measuring the bioreduction of a tetrazolium compound (MTS) into a soluble formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare a serial dilution of Dacomitinib hydrate in the appropriate cell culture medium.

-

Treatment: Remove the existing medium from the cells and add the Dacomitinib dilutions. Include wells with vehicle control (e.g., DMSO) and wells with medium only (for blank correction).

-

Incubation: Incubate the plate for a specified period, typically 72 hours, to assess the compound's effect on cell growth.[8]

-

MTS Addition: Add 20 µL of MTS reagent directly to each well.[6]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.[6] Viable cells will convert the MTS to a colored formazan product.

-

Measurement: Measure the absorbance of each well at 490-570 nm using a microplate spectrophotometer.[6][8]

-

Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results using a nonlinear regression model to determine the IC50 value.[8]

ELISA-Based Kinase Assay

This assay quantitatively measures the tyrosine kinase activity of ErbB family members and its inhibition by Dacomitinib. It detects the phosphorylation of a substrate coated on a microplate.

Protocol:

-

Plate Preparation: Coat 96-well microplates with 0.25 mg/mL of the substrate poly(Glu, Tyr).[8]

-

Reaction Setup: Prepare a kinase reaction mixture in each well containing 50 mM HEPES (pH 7.4), 125 mM NaCl, 10 mM MgCl2, 20 µM ATP, the purified kinase (e.g., 1-5 nM GST-ErbB1, GST-ErbB2, or GST-ErbB4), and varying concentrations of Dacomitinib or vehicle control.[8]

-

Kinase Reaction: Incubate the plate for approximately 6-10 minutes at room temperature with shaking to allow for substrate phosphorylation.[8]

-

Washing: Stop the reaction by removing the mixture and washing the wells with a wash buffer (e.g., PBS with 0.1% Tween 20).[8]

-

Detection: Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody to each well and incubate to allow binding to the phosphorylated substrate.

-

Substrate Development: After another wash step, add an HRP substrate like TMB (3,3′,5,5′-tetramethylbenzidine). Incubate for 10-20 minutes.[8]

-

Measurement: Stop the reaction by adding a stop solution (e.g., 0.09 N H2SO4).[8] Quantify the signal by measuring absorbance at 450 nm.[8]

-

Analysis: Determine the concentration of Dacomitinib that inhibits 50% of the kinase activity (IC50) by plotting the absorbance against the log of the inhibitor concentration.[8]

Western Blot Analysis of Protein Phosphorylation